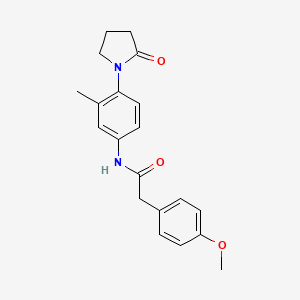

2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with moderate to high yields. For instance, a similar compound with a methoxyphenyl group and an acetamide moiety was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Another example is the synthesis of acetamide derivatives involving a linear synthesis approach, characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .

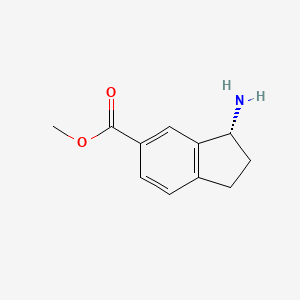

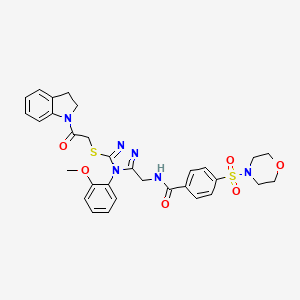

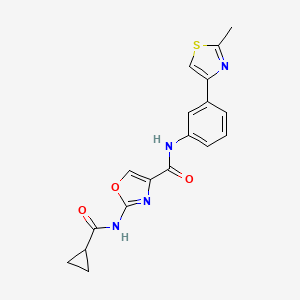

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of certain acetamido compounds revealed linearly extended conformations and specific interplanar angles between amide groups, which are important for their anticonvulsant activities . The presence of a methoxyphenyl group has been shown to influence the binding affinity to receptors, as seen in the design of adenosine A3 receptor antagonists . These structural insights could be relevant to understanding the molecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substitution pattern on the aromatic rings and the nature of the functional groups attached. For instance, methoxyaryl substitution has been explored to modulate the antagonistic profile of adenosine receptor antagonists . Similarly, the compound may undergo specific chemical reactions based on the functional groups present in its structure, which could be exploited for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's bioavailability and pharmacokinetics. For example, the ability of a radiolabeled acetamide derivative to penetrate the blood-brain barrier was assessed using positron emission tomography, indicating its potential as an imaging probe . The physical and chemical properties of the compound would need to be characterized to assess its suitability for biological applications.

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have explored the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , focusing on their transformation in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds, highlighting the importance of such chemical structures in environmental health and safety assessments (Coleman et al., 2000).

Pharmacological Characterization

Compounds related to the query have been pharmacologically characterized for their receptor affinity and selectivity, demonstrating their potential as therapeutic agents. For example, research into κ-opioid receptor antagonists provides insights into the development of new treatments for depression and addiction disorders, indicating the therapeutic relevance of such chemical structures (Grimwood et al., 2011).

Synthetic Methodologies

The compound's structure suggests its potential utility in the synthesis of biologically active molecules. Research into the intramolecular cyclisation of N-(2-alken-1-yl)amides, for instance, showcases the development of methodologies for synthesizing complex molecules, including those with pyrrolidine rings, which are important in medicinal chemistry (Galeazzi et al., 1996).

Protein Tyrosine Phosphatase 1B Inhibitors

The design and synthesis of derivatives related to the compound have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapies. This underscores the potential of such compounds in the development of new treatments for diabetes (Saxena et al., 2009).

Environmental Chemistry and Toxicology

Research on the complete oxidation of chloroacetanilide herbicides in water using photoassisted Fenton reactions highlights the environmental applications of compounds with similar functionalities. Such studies are vital for developing effective methods to remove contaminants from water, indicating the environmental significance of these chemical structures (Pignatello & Sun, 1995).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-12-16(7-10-18(14)22-11-3-4-20(22)24)21-19(23)13-15-5-8-17(25-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJSQZXDSRQDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)

![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)

![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)

![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)